molecular formula C23H21FN2O B593053 Fubimina CAS No. 1984789-90-3

Fubimina

Numéro de catalogue: B593053
Numéro CAS: 1984789-90-3
Poids moléculaire: 360.4 g/mol
Clé InChI: KUESSZMROAFKQJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types de réactions

FUBIMINA subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de this compound comprennent des agents oxydants tels que le permanganate de potassium et des agents réducteurs tels que l'hydrure de lithium et d'aluminium . Les réactions sont généralement effectuées dans des conditions contrôlées, y compris des températures et des niveaux de pH spécifiques, pour garantir les transformations souhaitées .

Principaux produits formés

Les principaux produits formés à partir des réactions de this compound comprennent des dérivés hydroxylés, carboxylés et substitués, qui peuvent avoir des propriétés pharmacologiques différentes par rapport au composé parent .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en agissant comme un agoniste du récepteur CB2, avec une sélectivité significative par rapport au récepteur CB1 . La liaison de this compound au récepteur CB2 active les voies de signalisation intracellulaires, conduisant à divers effets physiologiques . La sélectivité pour le récepteur CB2 est attribuée aux caractéristiques structurales spécifiques de this compound, qui lui permettent d'interagir plus efficacement avec ce récepteur .

Activité Biologique

Fubimina, chemically known as (1-(5-fluoropentyl)-1H-benzo[d]imadazol-2-yl)(naphthalen-1-yl)methanone, is a synthetic cannabinoid that has gained attention due to its pharmacological properties and potential implications in drug abuse. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, metabolic stability, and effects on cannabinoid receptors.

This compound is a synthetic compound belonging to the class of synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids like THC. Its chemical structure includes a benzo[d]imidazole moiety and a naphthalene group, contributing to its interaction with cannabinoid receptors.

Pharmacokinetics

Metabolic Stability : this compound exhibits rapid metabolism in vitro. Studies have shown that the compound has a half-life of approximately 4.9 minutes when incubated with human liver microsomes, indicating it is quickly cleared from the system . The intrinsic clearance (CL_int) was calculated to be 134.1 mL/min/kg after scaling to whole-liver dimensions, suggesting efficient hepatic metabolism .

Protein Binding : The compound displays high protein binding characteristics, which is crucial for its distribution and bioavailability in biological systems. This property influences its pharmacokinetic profile significantly .

Biological Activity

This compound acts primarily as a potent agonist at the cannabinoid receptors CB1 and CB2. Its binding affinity and efficacy at these receptors are key determinants of its pharmacological effects.

Receptor Interaction

  • CB1 Receptor : this compound shows significant affinity for the CB1 receptor, which is primarily responsible for the psychoactive effects associated with cannabinoids. The activation of this receptor leads to various physiological responses such as analgesia, appetite stimulation, and altered mood states.
  • CB2 Receptor : While less studied, this compound's interaction with the CB2 receptor may contribute to its anti-inflammatory properties.

Case Studies

  • In Vitro Studies : In vitro studies using human hepatocytes demonstrated that this compound undergoes extensive metabolism, producing various metabolites that may also exhibit biological activity. The metabolic pathways involved include hydroxylation and glucuronidation .
  • Animal Models : Research on animal models has indicated that this compound can induce cannabinoid-like effects similar to those observed with THC. These effects include catalepsy and hypothermia in mice, confirming its psychoactive properties .

Comparative Analysis with Other Synthetic Cannabinoids

CompoundAffinity for CB1Half-Life (min)Metabolic Stability
This compoundHigh4.9Rapid
AB-FUBINACAModerate12Moderate
JWH-018High30Slow

This table summarizes key pharmacokinetic parameters and receptor affinities of this compound compared to other synthetic cannabinoids.

Propriétés

IUPAC Name

[1-(5-fluoropentyl)benzimidazol-2-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O/c24-15-6-1-7-16-26-21-14-5-4-13-20(21)25-23(26)22(27)19-12-8-10-17-9-2-3-11-18(17)19/h2-5,8-14H,1,6-7,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUESSZMROAFKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NC4=CC=CC=C4N3CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016923
Record name FUBIMINA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1984789-90-3
Record name Fubimina
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1984789903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FUBIMINA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUBIMINA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U96GD9R3UZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does Fubimina interact with its target and what are the downstream effects?

A1: this compound acts as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2) receptors [, ]. This means it binds to these receptors and activates them, leading to a cascade of intracellular signaling events. Specifically, this compound demonstrated high efficacy in activating CB1 receptors, even surpassing the efficacy of Δ9-Tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis []. This activation results in various pharmacological effects, including locomotor suppression, antinociception, hypothermia, and catalepsy in mice [].

Q2: What is the structural characterization of this compound?

A2: this compound, also known as BIM-2201, is chemically defined as (1-(5-fluoropentyl)-1H-benzo[d]imadazol-2-yl)(naphthalen-1-yl)methanone []. Unfortunately, the provided research papers do not offer detailed spectroscopic data or the molecular weight of this compound.

Q3: Are there any known resistance mechanisms or cross-resistance concerns with this compound?

A3: The provided research does not offer information about specific resistance mechanisms or cross-resistance profiles associated with this compound. This area requires further investigation to understand the potential for reduced effectiveness over time or cross-resistance with other cannabinoids.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.